5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIUEFZUZSDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNCC2)C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Bromo 6 Methoxy 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives
Classical and Modern Approaches to Tetrahydroisoquinoline Core Synthesis
The 1,2,3,4-tetrahydroisoquinoline (B50084) framework is a prominent structural motif found in numerous natural alkaloids and pharmacologically active compounds. nih.gov Consequently, a diverse array of synthetic methodologies has been developed for its construction, ranging from century-old name reactions to contemporary multicomponent strategies.
First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines. ebrary.netthermofisher.comorganicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org
The mechanism proceeds through the formation of an iminium ion intermediate from the initial condensation. This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution (SEAr) reaction, where the electron-rich aromatic ring acts as the nucleophile, to form the new heterocyclic ring. ebrary.netdepaul.edu The presence of electron-donating groups on the aromatic ring, such as hydroxyl or methoxy (B1213986) groups, enhances the ring's nucleophilicity, thereby activating it towards cyclization and often allowing the reaction to proceed under milder conditions. wikipedia.orgrsc.org
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Product | Reference(s) |
| Phenylethylamine | Dimethoxymethane | HCl | 1,2,3,4-Tetrahydroisoquinoline | thermofisher.comorganicreactions.org |
| Tryptamine | Aldehyde | H₂SO₄ | Tetrahydro-β-carboline | ebrary.net |
| Dopamine | Aldehyde | (Physiological pH) | Substituted THIQ | depaul.edu |
| N-tosyl tyramine | 2-Bromophenylacetaldehyde | Not specified | Substituted THIQ | nih.gov |
This table presents examples of the Pictet-Spengler reaction, illustrating the variety of substrates that can be used to form tetrahydroisoquinoline and related heterocyclic systems.
The Bischler-Napieralski reaction provides a powerful, two-step pathway to the tetrahydroisoquinoline core. wikipedia.org The first step involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.orgorganic-chemistry.org
This transformation is an intramolecular electrophilic substitution, mechanistically similar to a Friedel-Crafts acylation. rsc.org The reaction is favored by the presence of electron-donating substituents on the aromatic ring, which stabilize the cationic intermediate formed during the cyclization. rsc.org The resulting 3,4-dihydroisoquinoline contains an endocyclic imine bond that is then reduced in a subsequent step. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, which selectively reduce the imine to an amine, affording the final 1,2,3,4-tetrahydroisoquinoline product. nih.govrsc.orgrsc.org
| β-Phenylethylamide Substrate | Cyclization Reagent | Reduction Reagent | Product | Reference(s) |
| N-Acyl-β-phenylethylamine | POCl₃, P₂O₅, or ZnCl₂ | NaBH₄ | 1-Substituted THIQ | rsc.orgorganic-chemistry.org |
| (S)-1-Alkyl-1,2-diphenylethylamide | POCl₃–P₂O₅ | LiAlH₄ | 1,3,4-Trisubstituted THIQ | rsc.org |
| Amide from Phenyl Acetic Acid | Not specified | NaBH₄ | N-Substituted THIQ | rsc.org |
| N-acetyl-β-arylethyl amine | Not specified | NaBH₄ | C3/C1-Substituted THIQ | nih.gov |
This table outlines the Bischler-Napieralski reaction followed by reduction, showcasing different reagents and substrates used to synthesize various substituted tetrahydroisoquinolines.
Intramolecular asymmetric reductive amination has emerged as a highly efficient method for the enantioselective synthesis of chiral tetrahydroisoquinolines. rsc.orgrsc.org This strategy typically involves a one-pot sequence where a precursor molecule containing both an amine and a carbonyl functional group undergoes N-deprotection (if necessary), spontaneous cyclization to form a cyclic imine, and subsequent asymmetric hydrogenation to yield the chiral THIQ. rsc.orgrsc.org
Intermolecular reductive amination is also a widely used tool, primarily for the synthesis of N-alkylated tetrahydroisoquinolines. thieme-connect.comthieme-connect.com This method involves reacting a pre-formed tetrahydroisoquinoline with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (NaBH₄) and titanium(IV) isopropoxide [Ti(Oi-Pr)₄], to form a new C-N bond at the nitrogen atom. thieme-connect.comthieme-connect.com
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex and structurally diverse molecules from three or more starting materials in a single, efficient operation. rsc.org This strategy has been successfully applied to the synthesis of highly substituted tetrahydroisoquinoline derivatives. nih.govthieme-connect.com For instance, a one-pot synthesis of novel N-alkyl substituted tetrahydroisoquinolines has been achieved through an MCR involving 1-alkylpiperidin-4-one, malononitrile, and β-nitrostyrene. rsc.org These reactions are prized for their operational simplicity and ability to rapidly generate molecular complexity, making them ideal for the creation of compound libraries. nih.gov
Regioselective Bromination and Methoxylation in Tetrahydroisoquinoline Synthesis
The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline requires precise control over the placement of the bromo and methoxy substituents on the aromatic ring. This is typically achieved by leveraging the directing effects of substituents already present on the ring during an electrophilic aromatic substitution reaction. A common strategy involves the synthesis of a 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) precursor, followed by regioselective bromination.
The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. youtube.com It activates the ring towards electrophilic attack by donating electron density through resonance, which stabilizes the positively charged intermediate (the arenium ion).
In the case of a 6-methoxy-1,2,3,4-tetrahydroisoquinoline precursor, the methoxy group directs incoming electrophiles, such as the bromonium ion (Br⁺) generated from molecular bromine (Br₂) or N-bromosuccinimide (NBS), to the positions ortho (C5 and C7) and para (C8, which is already part of the fused ring system) to it. The C5 position is electronically activated and is often the preferred site of substitution. Research has demonstrated that the bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine proceeds with excellent regioselectivity to afford 5-bromo-6-hydroxytetrahydroisoquinolines as the sole products in high yield. researchgate.net Given that the hydroxyl (-OH) and methoxy (-OCH₃) groups have very similar directing effects, this provides a strong precedent for the highly regioselective bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline at the C5 position to yield the target compound, this compound. researchgate.netmdpi.com
| Directing Group at C6 | Group Type | Directing Effect | Predicted/Observed Site of Bromination | Reference(s) |
| -OCH₃ (Methoxy) | Activating, π-donor | ortho, para | C5 (major), C7 (minor) | youtube.commdpi.com |
| -OH (Hydroxyl) | Strongly Activating, π-donor | ortho, para | C5 (observed as sole product) | researchgate.net |
This table summarizes the directing effects of substituents at the C6 position of the tetrahydroisoquinoline ring, which is crucial for the regioselective synthesis of the 5-bromo-6-methoxy pattern.
Stereoselective Synthesis of 1,2,3,4-Tetrahydroisoquinoline Stereoisomers
The synthesis of specific stereoisomers of 1,2,3,4-tetrahydroisoquinolines (THIQs) is of great importance, as the biological activity of these compounds is often dependent on their three-dimensional structure. nih.gov Chiral THIQs, particularly those with a stereocenter at the C1 position, are prevalent in numerous natural products and pharmaceuticals. nih.govresearchgate.net Consequently, a variety of stereoselective synthetic methods have been developed to access enantiomerically pure THIQs.
Catalytic asymmetric reduction of 3,4-dihydroisoquinolines (DHIQs) is a primary strategy for producing chiral THIQs. researchgate.net This includes methods like asymmetric hydrogenation and asymmetric transfer hydrogenation. For instance, iridium complexes with chiral ligands have been shown to be highly effective. A highly efficient intramolecular asymmetric reductive amination catalyzed by an iridium complex of tBu-ax-Josiphos has been developed, yielding chiral THIQs in moderate to high yields (78–96%) and with good to excellent enantioselectivities (80–99% ee). rsc.org Similarly, Arene/Ru/TsDPEN complexes have been utilized for the asymmetric transfer hydrogenation of 1-aryl DHIQs, also providing THIQs with high enantiomeric excess. organic-chemistry.org
Another significant approach is the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various alkenes. nih.gov This method, often catalyzed by chiral primary amines, can construct complex chiral tetrahydroisoquinoline skeletons under mild conditions. The reactions tolerate a wide range of functional groups and can achieve high diastereoselectivities (up to >25:1 dr) and enantioselectivities (up to >95% ee). nih.gov
Furthermore, chiral auxiliaries have been employed to direct stereoselective synthesis. The Andersen reagent, (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate, can be reacted with phenylethylamines to create N-p-tolyl sulfinyl phenylethylamine intermediates, which then guide the stereochemical outcome of subsequent cyclization reactions. rsc.org
The table below summarizes various catalytic systems and their effectiveness in the stereoselective synthesis of THIQ derivatives.
| Catalyst/Method | Reaction Type | Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| Iridium complex with tBu-ax-Josiphos | Asymmetric Reductive Amination | 78–96% | 80–99% ee | rsc.org |
| Chiral Primary Amine | [3+2] 1,3-Dipolar Cycloaddition | High | up to 96% ee, >25:1 dr | nih.gov |
| Arene/Ru/TsDPEN complexes | Asymmetric Transfer Hydrogenation | Not specified | High ee | organic-chemistry.org |
| Chiral Phosphoric Acid | Dehydrative Cyclization / Asymmetric Reduction | Excellent | Excellent ee | organic-chemistry.org |
| THIQ–Cu(OAc)2·H2O complex | Enantioselective Henry Reaction | up to 96% | up to 80% ee | thieme-connect.com |
Green Chemistry and Sustainable Synthetic Routes for Tetrahydroisoquinolines
The principles of green chemistry, which focus on designing chemical processes that minimize or eliminate hazardous substances, are increasingly being applied to the synthesis of tetrahydroisoquinolines. dergipark.org.tr These sustainable approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign materials. mdpi.com
A key aspect of green synthesis is the use of safer solvents or the elimination of solvents altogether. dergipark.org.tr Water, being non-toxic and abundant, is an attractive solvent for organic reactions. dergipark.org.tr Solvent-free, or solid-state, reactions, often facilitated by grinding or mechanochemistry, represent another important green strategy. mdpi.commdpi.com For example, mechanochemical aza-vinylogous Povarov reactions have been developed for the synthesis of highly functionalized THIQs, offering faster reaction times and comparable yields to solution-based methods without the need for bulk solvents. mdpi.com
Energy efficiency is another pillar of green chemistry. nih.gov Microwave-assisted and ultrasound-assisted syntheses have been employed to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating methods. nih.gov Microwave-assisted Bischler-Napieralski or Pictet–Spengler reactions, for instance, have been used for the efficient production of substituted isoquinoline (B145761) libraries. organic-chemistry.orgrsc.org
The concept of atom economy, which maximizes the incorporation of all materials from the starting reagents into the final product, is also crucial. dergipark.org.tr The Diels-Alder reaction is a classic example of a 100% atom-efficient reaction. dergipark.org.tr In the context of THIQ synthesis, developing one-pot or multi-component reactions (MCRs) is a powerful strategy to improve atom economy and process efficiency. rsc.org An MCR was used to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles under solvent-free conditions, achieving yields of 85–97%. rsc.org
Furthermore, the use of environmentally friendly catalysts is a central theme. This includes biocatalysis, where enzymes are used to perform chemical transformations with high selectivity under mild conditions. rsc.org For example, imine reductases have been engineered for the efficient and stereoselective conversion of dihydroisoquinoline precursors into (S)-tetrahydroisoquinolines with 100% yield. rsc.org In non-biological catalysis, replacing hazardous catalysts like aluminum chloride with more benign alternatives such as solid phosphoric acid or zeolites in reactions like Friedel-Crafts alkylations is a significant green improvement. dergipark.org.tr
Chemical Reactivity and Derivatization of 5 Bromo 6 Methoxy 1,2,3,4 Tetrahydroisoquinoline
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of 5-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating methoxy (B1213986) group and the fused alkylamino portion of the tetrahydroisoquinoline ring. The directing effects of the existing substituents determine the regioselectivity of subsequent reactions. The C6-methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The C5-bromo group is a deactivating group but also an ortho-para director.
Considering the positions on the aromatic ring available for substitution (C7 and C8), the directing effects can be summarized as follows:
Methoxy group (at C6): Strongly directs electrophiles to the ortho position, C7.
Bromo group (at C5): Directs electrophiles to its ortho position, C4 (already substituted), and its para position, C8.
Fused ring (at C4a and C8a): The alkyl group is weakly activating.
The powerful activating and ortho-directing effect of the C6-methoxy group typically dominates, making the C7 position the most probable site for electrophilic attack. The C8 position is sterically hindered by the adjacent fused ring system. Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of similar tetrahydroquinoline systems has been studied, showing that the position of substitution can be controlled. researchgate.net In the case of this compound, nitration using standard conditions (e.g., HNO₃/H₂SO₄) is expected to yield 5-bromo-6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline.
| Reaction Type | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Bromo-6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline |
| Bromination | Br₂, FeBr₃ | 5,7-Dibromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-5-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
Nucleophilic Substitution of the Bromine Atom
The bromine atom at the C5 position is a key handle for derivatization through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups. These reactions are fundamental for creating structural diversity from the core scaffold.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. tcichemicals.com This methodology allows for the synthesis of 5-aryl or 5-heteroaryl derivatives, which are common motifs in biologically active molecules. researchgate.netuzh.chnih.gov
Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. It is a powerful tool for introducing primary or secondary amines at the C5 position, significantly expanding the chemical space accessible from the starting material. The synthesis of N-aryl tetrahydroquinolines has been achieved using this method. nih.gov
Other important cross-coupling reactions include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille coupling (coupling with organostannanes). These reactions collectively provide a robust platform for modifying the C5 position.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 5-Aryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand | 5-Amino-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst system | 5-Alkynyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base | 5-Alkenyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
Modifications at the Nitrogen Atom of the Tetrahydroisoquinoline Ring
The secondary amine (N2) of the tetrahydroisoquinoline ring is nucleophilic and serves as another critical point for diversification. It readily undergoes reactions such as N-alkylation, N-acylation, and reductive amination.
N-Alkylation: The nitrogen can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.gov This reaction introduces alkyl substituents onto the nitrogen atom.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. These amides are generally more stable than the corresponding amines.
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield N-substituted products. This method is particularly useful for introducing a wide variety of structurally complex alkyl groups.
N-Arylation: As demonstrated in related systems, the nitrogen can also be arylated, often through Buchwald-Hartwig amination, by coupling it with an aryl halide. nih.govthieme-connect.com
These modifications at the nitrogen atom are crucial for modulating the physicochemical properties, such as basicity and lipophilicity, of the resulting molecules.
Functional Group Interconversions on the Methoxy Moiety
The methoxy group at C6 provides another opportunity for derivatization, primarily through O-demethylation to reveal a phenolic hydroxyl group. This transformation is significant because the resulting phenol (B47542) can serve as a handle for further functionalization (e.g., etherification, esterification) and often plays a key role in the biological activity of related natural products and synthetic compounds.
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers. The reaction typically proceeds at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane. chem-station.com
Hydrobromic Acid (HBr): Concentrated HBr at high temperatures can also effect demethylation. chem-station.com
Aluminum Chloride (AlCl₃): This Lewis acid can be used, sometimes in combination with a nucleophile like a thiol, to achieve demethylation. researchgate.net
The resulting 5-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline is a versatile intermediate. The phenolic hydroxyl group can be alkylated to form new ethers or acylated to form esters, further expanding the library of accessible compounds.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective but moisture-sensitive. chem-station.com |
| Hydrobromic Acid (HBr) | Aqueous HBr, reflux | Harsh conditions, may not be suitable for sensitive substrates. chem-station.com |
| Aluminum Chloride (AlCl₃) | DCM or MeCN, heat | Milder Lewis acid than BBr₃. chem-station.comresearchgate.net |
| Thiolates (e.g., L-selectride, NaSEt) | DMF, heat | Nucleophilic cleavage of the methyl-oxygen bond. |
Strategies for Diversification and Library Synthesis based on the this compound Scaffold
The presence of three distinct and orthogonal reactive sites—the C5-bromo group, the N2-amine, and the C6-methoxy group—makes this compound an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. rsc.orgnih.gov A diversification strategy can be designed to systematically explore the chemical space around this core structure.
A typical library synthesis approach would involve a multi-step sequence where different building blocks are introduced at each reactive site.
Modification at N2: The core scaffold can be reacted with a set of diverse aldehydes via reductive amination or with various alkyl halides to generate a library of N-substituted intermediates.
Modification at C5: Each of the N-substituted intermediates can then undergo a series of parallel cross-coupling reactions, such as Suzuki-Miyaura coupling with a library of boronic acids, to introduce diverse aryl or heteroaryl groups at the C5 position. nih.gov
Modification at C6: A selected subset of these doubly-functionalized compounds can undergo O-demethylation. The resulting phenol can be further derivatized by creating a library of ethers or esters through reaction with various alkyl halides or acyl chlorides.
This systematic, multi-directional approach allows for the rapid generation of a large number of structurally distinct analogs from a single, versatile starting material. The resulting libraries are valuable for high-throughput screening in drug discovery programs to identify novel hits and for structure-activity relationship (SAR) studies to optimize lead compounds. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.
For 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, ¹H NMR spectroscopy would be used to identify the distinct types of protons and their neighboring environments. The spectrum would be expected to show signals corresponding to the two aromatic protons, the protons of the three methylene groups (at C1, C3, and C4) in the saturated ring, the amine (N-H) proton, and the methoxy (B1213986) (O-CH₃) group protons. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would further help to establish the connectivity between adjacent protons.
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected, corresponding to the carbons of the aromatic ring, the aliphatic ring, and the methoxy group. While specific, experimentally-derived NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the known effects of the substituent groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-H₂ | ~4.0-4.2 | ~45-50 |
| N2-H | Broad, ~1.5-2.5 | - |
| C3-H₂ | ~2.8-3.0 | ~28-33 |
| C4-H₂ | ~3.2-3.4 | ~40-45 |
| C4a | - | ~125-130 |
| C5 | - | ~115-120 |
| C6 | - | ~150-155 |
| C7-H | ~6.8-7.0 | ~110-115 |
| C8-H | ~7.1-7.3 | ~128-133 |
| C8a | - | ~130-135 |
| OCH₃ | ~3.8-3.9 | ~55-60 |
Note: These are estimated values and actual experimental values may vary.
Mass Spectrometry Techniques in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide its elemental formula with high accuracy. The molecular formula for this compound is C₁₀H₁₂BrNO, corresponding to a molecular weight of approximately 242.11 g/mol biosynth.com.
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers further structural clues. For tetrahydroisoquinoline derivatives, common fragmentation pathways involve the cleavage of the bonds alpha to the nitrogen atom, leading to the formation of stable ions. The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in nearly a 1:1 ratio), where two peaks of almost equal intensity, separated by two mass units, would be observed for bromine-containing fragments.
Table 2: Basic Mass Spectrometry Data for this compound
| Property | Value | Source |
| CAS Number | 1368042-75-4 | biosynth.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₂BrNO | biosynth.com |
| Molecular Weight | 242.11 g/mol | biosynth.com |
| InChI Key | GAEIUEFZUZSDOV-UHFFFAOYSA-N | sigmaaldrich.com |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Although this compound itself is not chiral, derivatives with a substituent at the C1 position would be. In such cases, X-ray crystallography would be essential for assigning the absolute configuration (R or S) of the stereocenter. The analysis would also reveal the conformation of the partially saturated heterocyclic ring, which typically adopts a half-chair conformation. To date, a specific crystal structure for the parent compound this compound has not been reported in publicly accessible databases. However, the characterization of other tetrahydroisoquinoline derivatives by this method has been extensively documented mdpi.comacs.orgnih.govbohrium.com.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies (stretching, bending) that serve as a molecular fingerprint.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
| Aryl Ether (C-O) | Stretch | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |
| C-Br | Stretch | 500 - 600 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting a molecule's reactivity.
For instance, DFT investigations on other novel tetrahydroisoquinoline derivatives have been used to determine their structural reactivity. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com By calculating these parameters for this compound, researchers could predict its susceptibility to nucleophilic or electrophilic attack. Furthermore, Natural Bonding Orbital (NBO) analysis can reveal charge distribution and identify donor-acceptor interactions within the molecule. mdpi.com Molecular Electrostatic Potential (MESP) surfaces can map electron-rich and electron-poor regions, indicating likely sites for intermolecular interactions. mdpi.com
A theoretical study on 1-benzyl tetrahydroisoquinolines acting as dopaminergic ligands combined DFT calculations with molecular dynamics to evaluate binding energies with the human dopamine D2 receptor, demonstrating a significant correlation between calculated energies and experimental biological activity. nih.gov This highlights the predictive power of quantum chemical calculations in drug discovery.
Table 1: Illustrative Quantum Chemical Properties for a Substituted Tetrahydroisoquinoline Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. mdpi.com |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds, to demonstrate the type of information generated from quantum chemical calculations.
Conformational Analysis and Energy Minimization of this compound
The three-dimensional structure of a molecule is critical to its biological function. The tetrahydroisoquinoline ring is not planar and can adopt several low-energy conformations. Conformational analysis aims to identify the most stable spatial arrangements of a molecule. This is typically achieved by systematically rotating rotatable bonds and calculating the potential energy of each resulting conformer.
Studies on related fused-ring systems, such as tetrahydroisoquinoline-fused oxazaphospholidines, have utilized NMR spectroscopy and DFT calculations to analyze their conformational equilibria. researchgate.net These studies often reveal that the molecule exists as a mixture of two or more preferred conformers, and the balance of this equilibrium can be influenced by substituents. researchgate.net For this compound, the puckering of the tetrahydroisoquinoline ring and the orientation of the methoxy (B1213986) group would be of primary interest. Energy minimization calculations would then be used to find the geometry with the lowest energy for each stable conformer. This information is crucial for subsequent molecular docking and dynamics studies, as using the correct, low-energy conformation is essential for accurate predictions of binding.
Molecular Docking Simulations with Biological Targets (e.g., Receptors, Enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity. The tetrahydroisoquinoline scaffold is known to interact with a variety of biological targets. For example, various THIQ analogs have been investigated as inhibitors of HIV-1 Reverse Transcriptase, KRas, VEGF receptors, and Cyclin-Dependent Kinases (CDKs). scispace.comnih.govresearchgate.net
In a molecular docking study, a 3D model of the target protein is used as a template. The low-energy conformers of this compound would be systematically placed in the active site of the target. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies of THIQ derivatives with HIV-1 RT have shown that the 6,7-dimethoxy groups can form hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. nih.gov Similarly, docking could predict how the bromo and methoxy groups of the title compound might interact with the active site of a potential target, guiding the design of more potent analogs.
Table 2: Example of Molecular Docking Results for Tetrahydroisoquinoline Analogs with Different Biological Targets
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Tetrahydroisoquinoline Analog 1 | HIV-1 Reverse Transcriptase scispace.com | -8.5 | Tyr-181, Tyr-188, Trp-229 |
| Tetrahydroisoquinoline Analog 2 | KRas nih.gov | -7.2 | THR 74 |
| Tetrahydroisoquinoline-Isatin Hybrid | CDK-5 researchgate.net | -9.1 | GLU 81, CYS 83, ASP 84 |
Note: This table presents example data from studies on various THIQ derivatives to illustrate the outputs of molecular docking simulations.
Dynamics Simulations to Elucidate Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can model the dynamic behavior of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.
For instance, MD simulations have been performed on quinoline derivatives with various kinases to establish the stability of the predicted interactions. mdpi.com In the context of this compound, an MD simulation would start with the best-docked pose in a biological target. The simulation would reveal whether the key interactions identified in docking are maintained over time. Analysis of the MD trajectory can provide information on conformational changes in the protein upon ligand binding and can be used to calculate binding free energies with greater accuracy than docking alone. Studies on morpholine-substituted tetrahydroquinolines as mTOR inhibitors have used 100-ns MD simulations to confirm stable protein-ligand interactions and favorable dynamics. nih.gov
In Silico Prediction of Structure-Activity and Structure-Kinetic Relationships
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. Techniques like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) are used to develop 3D-QSAR models.
For the tetrahydroisoquinoline scaffold, multi-QSAR modeling studies have been conducted to understand the structural features important for the inhibition of targets like Histone Deacetylase 8 (HDAC8). nih.govtandfonline.com These studies have identified that different substitutions on the THIQ core are crucial for modulating inhibitory activity. nih.govtandfonline.com For this compound, a QSAR model could be developed using a dataset of related compounds with known activities against a specific target. The model could then predict the activity of the title compound and highlight the contributions of the bromo and methoxy groups. Such models provide valuable guidance for designing future analogs with improved potency and selectivity. nih.gov
Preclinical Biological Activity and Structure Activity Relationship Sar Investigations
In Vitro Pharmacological Profiling of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline and Analogs
The in vitro evaluation of a compound is a critical first step in characterizing its pharmacological properties. This includes determining its binding affinity to various receptors, its ability to inhibit enzymes, and its effects on cellular pathways.
Receptor Binding Affinity Studies
The affinity of THIQ analogs for various receptors, including dopamine, sigma, and AMPA receptors, has been a subject of significant investigation to understand their potential in treating neurological and psychiatric disorders.
Dopamine Receptors: Analogs of this compound have shown significant affinity and selectivity for dopamine receptors, particularly the D3 subtype. A study focused on a series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group revealed potent D3 receptor (D3R) antagonism. nih.govnih.gov For instance, the 4-cyanophenyl analog within this series demonstrated a strong D3R affinity with a Ki value of 6.3 nM and showed no significant affinity for D1 or D2 receptors. nih.gov Docking studies suggest that the selectivity for D3R over D2R arises from robust interactions between the arylamide "tail" of the ligands and the extracellular loop 2 (ECL2) of the D3 receptor. nih.govnih.gov The 6-methoxy-7-hydroxy THIQ motif is well-tolerated and contributes favorably to D3R affinity. nih.gov
| Compound | Dopamine D3R | Dopamine D2R | Dopamine D1R |
|---|---|---|---|
| 4-Cyanophenyl analog with 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6.3 | >10,000 | >10,000 |
Sigma Receptors: The methoxy (B1213986) group, a key feature of this compound, has been shown to play a crucial role in binding to sigma-2 (σ2) receptors. In a series of benzamide-isoquinoline derivatives, the addition of an electron-donating methoxy group to the benzamide phenyl ring dramatically enhanced σ2 receptor affinity and selectivity over the σ1 subtype. nih.gov Similarly, a screening of various compounds identified 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as having the highest affinity for the σ2 receptor, with one lead compound exhibiting a subnanomolar Ki value of 0.59 nM for σ2 and an 82-fold selectivity over the σ1 receptor. upenn.edu This suggests that the 6-methoxy group in the target compound could contribute favorably to σ2 receptor binding.
| Compound | Sigma-1 (σ1) | Sigma-2 (σ2) | Selectivity (σ1/σ2) |
|---|---|---|---|
| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 48.4 | 0.59 | 82 |
AMPA Receptors: Certain THIQ derivatives have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. A study of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, an analog with a different substitution pattern, identified it as a highly potent non-competitive AMPA antagonist with a Kd of 14.8 nM. nih.gov While this demonstrates the potential of the THIQ scaffold to interact with AMPA receptors, the specific contribution of the 5-bromo-6-methoxy substitution remains to be elucidated.
Enzyme Inhibition Assays
Cellular Assays for Biological Pathway Modulation
Cellular assays provide insight into the functional consequences of a compound's interaction with its molecular targets. THIQ analogs have demonstrated significant activity in various cellular models.
In the context of cancer, THIQ analogs have shown potent antiproliferative activity. nih.gov For example, (−)-Jorumycin, a complex THIQ alkaloid, displayed growth inhibition (GI50) values in the low nanomolar range against human colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Simpler synthetic analogs with bromo and methoxy substitutions on different scaffolds have also shown promise. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that compounds with a 2,5-dimethoxy and 4-bromo substitution pattern were particularly effective against the MCF7 human breast adenocarcinoma cell line, inducing apoptosis and disrupting the microtubule network. nih.gov
Furthermore, in cellular models of neurotoxicity, THIQ derivatives have shown dual effects. For instance, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) demonstrated concentration-dependent effects on apoptosis. At low concentrations (50 μM), it exhibited neuroprotective properties against glutamate-induced toxicity, while at higher concentrations (500 μM), it significantly increased markers of apoptosis, such as caspase-3 activity and lactate dehydrogenase release. nih.gov
In Vivo Preclinical Studies in Animal Models
Following promising in vitro results, compounds are advanced to in vivo studies in animal models to assess their efficacy in a physiological context and to characterize their pharmacokinetic profiles.
Evaluation in Disease Models
Neuroprotection: The neuroprotective potential of THIQ compounds has been demonstrated in animal models. The analog 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) was shown to prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex in an in vivo microdialysis experiment. nih.gov This suggests a mechanism of neuroprotection involving the modulation of glutamatergic excitotoxicity, which is relevant to various neurodegenerative diseases. nih.gov
Anti-tumor Activity: The THIQ scaffold is a core component of several potent antitumor antibiotics. acs.org While specific in vivo antitumor data for this compound is not available, related structures have been evaluated. For example, the lead compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which contains a methoxy group, inhibited tumor growth by 62% in a mouse xenograft model at a dose of 1.0 mg/kg without significant toxicity. nih.gov These studies support the potential of methoxy-substituted heterocyclic compounds in cancer therapy. nih.gov
Anti-trypanosomal Activity: In the search for new treatments for African trypanosomiasis, various compounds are screened for their ability to clear parasitic infections in animal models. nih.gov Although in vivo studies on this compound for anti-trypanosomal activity have not been reported, the bromo-substituted compound 3-bromoacivicin was tested in a mouse model of trypanosomiasis. Despite its potent in vitro activity and selectivity, the compound was found to be trypanostatic in vivo, failing to completely clear the infection at its maximum tolerated dose. nih.gov This underscores the importance of in vivo testing to determine the therapeutic potential of in vitro hits.
Investigation of Pharmacokinetic Properties in Preclinical Species
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development. Studies in preclinical species like rats provide initial pharmacokinetic data.
A pharmacokinetic study of a synthetic THIQ analog, 1-(3′-bromophenyl)-heliamine, was conducted in rats. nih.gov After oral administration, the maximum plasma concentration (Cmax) of 568.65 ± 122.14 ng/mL was reached at a Tmax of 1.00 ± 0.45 hours. nih.gov The study identified 18 metabolites, indicating that the compound undergoes extensive phase I (demethylation, dehydrogenation, epoxidation) and phase II (glucuronidation, sulfation) metabolism. nih.gov Another study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several urinary metabolites resulting from deamination and O-desmethylation, followed by acetylation. researchgate.net These studies suggest that a compound like this compound would likely undergo significant metabolism in rats, primarily involving modifications to the methoxy group and subsequent conjugation.
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (ng/mL) | 568.65 ± 122.14 |
| Tmax (h) | 1.00 ± 0.45 |
| AUC0–t (ng·h/mL) | 2081.23 ± 511.23 |
| T1/2 (h) | 4.12 ± 1.21 |
Elucidation of Molecular Mechanisms of Action for this compound Derivatives
Understanding the molecular mechanisms of a compound is crucial for its development as a therapeutic agent. For derivatives of this compound, this involves identifying specific cellular targets and the subsequent signaling cascades they modulate.
The THIQ framework is known to interact with a diverse range of biological targets. The specific nature of the substituents on the aromatic ring and the nitrogen atom dictates the target affinity and selectivity. Based on activities reported for analogous structures, derivatives of this compound could potentially interact with several classes of proteins:
Receptors: THIQ derivatives have been identified as modulators of various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and histamine H3 receptors. rsc.orgresearchgate.net The binding mode typically involves interactions between the protonated nitrogen of the THIQ core and key acidic residues (e.g., aspartate) in the receptor's binding pocket, while the substituted aromatic ring engages in hydrophobic and aromatic interactions.
Enzymes: The THIQ scaffold has been incorporated into inhibitors of enzymes like HIV-1 reverse transcriptase, phosphodiesterase 4 (PDE4), and NDM-1 (New Delhi metallo-β-lactamase). nih.govnuph.edu.ua For instance, studies on PDE4 inhibitors showed that the THIQ moiety can occupy a specific pocket of the enzyme's active site, with its substituents forming crucial hydrogen bonds and van der Waals interactions. nuph.edu.ua
Transporters: Certain THIQ derivatives, particularly those with 6,7-dimethoxy substitutions, have been investigated as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. researchgate.net These molecules act by binding to the transporter and inhibiting its efflux function.
The precise targets for 5-Bromo-6-methoxy-THIQ derivatives would depend on further modifications, but the core structure provides a versatile platform for engaging with binding sites that accommodate its rigid, bicyclic framework.
The modulation of molecular targets by a compound initiates a cascade of intracellular events known as downstream signaling pathways. The specific pathway affected is entirely dependent on the target engaged.
GPCR-Mediated Pathways: If a derivative were to act as an agonist or antagonist at a Gs-coupled receptor, it would lead to an increase or decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, respectively. This would, in turn, affect the activity of Protein Kinase A (PKA) and downstream transcription factors.
Enzyme Inhibition Pathways: Inhibition of an enzyme like PDE4 would lead to an accumulation of its substrate, cAMP. This increase in cAMP has anti-inflammatory effects by modulating the expression of cytokines.
Ion Channel Modulation: Should a derivative target ligand-gated ion channels, it could alter ion flux across the cell membrane, leading to changes in membrane potential and affecting neuronal excitability.
Without direct experimental evidence for this compound derivatives, the characterization of their influence on signaling pathways remains speculative but can be inferred from the known functions of potential targets identified in closely related analogues.
Comprehensive Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its biological activity. For the THIQ scaffold, SAR is well-documented, with the substituents on both the aromatic ring and the nitrogen atom playing vital roles. researchgate.netnuph.edu.ua
The electronic and steric properties of the bromine and methoxy groups at the C5 and C6 positions, respectively, are expected to significantly influence the pharmacological profile of the molecule.
Bromine Atom (Br-): Located at the C5 position, bromine is an electron-withdrawing group (via induction) and a bulky halogen atom capable of forming halogen bonds. The introduction of a halogen can modulate a compound's lipophilicity, membrane permeability, and metabolic stability. In SAR studies of other scaffolds, a bromo substituent has been shown to be critical for potent agonist activity at serotonin receptors. acs.org Its size and position can influence the orientation of the molecule within a binding site, potentially enhancing selectivity for a specific target subtype.
| Substituent | Position | Potential Effects on Activity | Example from Related Compounds |
|---|---|---|---|
| Methoxy (CH₃O-) | C6 | Electron-donating; can form hydrogen bonds; enhances potency and can influence mechanism. | 6,7-Dimethoxy-THIQs are potent P-gp inhibitors. researchgate.netmdpi.com |
| Bromine (Br) | C5 | Electron-withdrawing; bulky; increases lipophilicity; can form halogen bonds. | 4-Bromo substitution is key for potency in some serotonin receptor agonists. acs.org |
The secondary amine nitrogen (at position N2) of the THIQ core is a critical site for chemical modification, and the nature of the substituent at this position profoundly impacts biological activity. nuph.edu.ua
N2-Substituents: The N2 position is a key handle for tuning the pharmacological properties of THIQ derivatives. Small alkyl groups, benzyl (B1604629) groups, or more complex heterocyclic moieties can be introduced here. These modifications alter the compound's size, shape, lipophilicity, and ability to form hydrogen bonds, thereby modulating its affinity and selectivity for different targets. SAR studies consistently show that both the lipophilicity and the shape of the N2-substituent have a significant effect on potency. nuph.edu.ua
Ring Modifications: Altering the core THIQ structure, for example by creating fused ring systems, can lead to novel compounds with different activity profiles. Multicomponent reactions have been used to synthesize complex THIQ derivatives, such as dihydropyrrolo[2,1-a]isoquinolines, which possess their own unique biological activities. acs.org
| Modification Site | Type of Modification | General Impact on Biological Activity |
|---|---|---|
| Nitrogen (N2) | Alkylation, Arylation, Acylation | Modulates lipophilicity, target affinity, selectivity, and metabolic stability. Often a key determinant of potency. nuph.edu.ua |
| THIQ Core | Ring fusion, Introduction of additional rings | Alters the overall 3D shape of the molecule, leading to interaction with different targets or modified binding modes. acs.org |
The THIQ scaffold can possess a chiral center, most commonly at the C1 position, if it bears a substituent. Biological systems, such as enzymes and receptors, are chiral, and they often exhibit stereoselectivity, meaning they interact differently with the various stereoisomers of a chiral molecule.
Future Research Directions and Translational Perspectives Excluding Human Clinical Applications
Development of Novel Synthetic Methodologies for Enhanced Accessibility
While classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions provide foundational routes to the tetrahydroisoquinoline core, future research will likely focus on developing more efficient, stereoselective, and scalable syntheses of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its analogs. organic-chemistry.orgname-reaction.comorganicreactions.orgnrochemistry.comthermofisher.comresearchgate.netorganic-chemistry.orgwikipedia.org The presence of both a bromine and a methoxy (B1213986) group presents specific synthetic challenges and opportunities.
Key areas for methodological advancement include:
Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for accessing enantiomerically pure forms of this compound. Asymmetric hydrogenation of a corresponding dihydroisoquinoline precursor is a promising strategy. thieme-connect.com
C-H Activation/Functionalization: Direct and regioselective functionalization of the tetrahydroisoquinoline core through C-H activation could provide more atom-economical and environmentally benign synthetic routes. This would allow for the late-stage introduction of the bromo and methoxy substituents, or further derivatization.
Flow Chemistry: The application of continuous flow technologies could enhance the safety, efficiency, and scalability of the synthesis, particularly for reactions involving hazardous reagents or intermediates.
Multicomponent Reactions: Designing novel multicomponent reactions could enable the rapid assembly of a library of analogs around the this compound scaffold, facilitating structure-activity relationship (SAR) studies.
These advancements will not only improve the accessibility of the target compound for further research but also pave the way for the synthesis of a diverse range of structurally related molecules with potentially unique biological activities.
Advanced Computational Approaches for Rational Design of Bioactive Tetrahydroisoquinolines
Computational chemistry and molecular modeling will play a pivotal role in guiding the rational design of novel bioactive molecules based on the this compound scaffold. By leveraging advanced computational techniques, researchers can predict and understand the molecular interactions that govern biological activity.
Future computational efforts should focus on:
Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on the known biological activities of related tetrahydroisoquinolines can facilitate the virtual screening of large compound libraries to identify new potential bioactive analogs of this compound.
Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding modes and affinities of this compound and its derivatives with various biological targets. This will provide insights into the structural basis of their activity and guide the design of more potent and selective compounds.
Quantum Mechanical Calculations: Quantum mechanical methods can be used to accurately calculate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information is valuable for understanding its reactivity and intermolecular interactions.
ADMET Prediction: In silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic and safety profiles.
The integration of these computational approaches will accelerate the discovery and optimization of lead compounds derived from the this compound template.
Exploration of New Preclinical Biological Targets and Therapeutic Areas
The diverse biological activities reported for the broader class of tetrahydroisoquinoline alkaloids suggest that this compound may interact with a range of biological targets and exhibit therapeutic potential in various disease areas. Future preclinical research should aim to systematically explore these possibilities.
Promising avenues for investigation include:
Neurodegenerative Diseases: Given that some tetrahydroisoquinolines have shown neuroprotective or neurotoxic effects, investigating the activity of this compound in preclinical models of Alzheimer's, Parkinson's, and other neurodegenerative diseases is warranted.
Oncology: The cytotoxic and antiproliferative activities of certain tetrahydroisoquinoline derivatives against various cancer cell lines make this a compelling area for investigation. Preclinical studies could assess the efficacy of this compound in in vitro and in vivo cancer models.
Infectious Diseases: The antimicrobial and antiviral properties of some natural and synthetic tetrahydroisoquinolines suggest that this compound could be a starting point for the development of new anti-infective agents.
Cardiovascular Disorders: The potential for tetrahydroisoquinoline derivatives to interact with adrenergic and dopaminergic receptors suggests possible applications in cardiovascular medicine.
A comprehensive screening of this compound against a panel of diverse biological targets will be a critical first step in identifying novel therapeutic opportunities.
Integration of Omics Data for Mechanistic Insights in Preclinical Models
To gain a deeper understanding of the mechanisms of action of this compound in preclinical models, the integration of "omics" technologies will be invaluable. These high-throughput approaches can provide a global view of the molecular changes induced by the compound.
Future research should incorporate:
Transcriptomics: Analyzing changes in gene expression profiles (e.g., using RNA-sequencing) in cells or tissues treated with the compound can help identify the signaling pathways and cellular processes it modulates.
Proteomics: Investigating alterations in the proteome can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, providing further mechanistic clues.
Metabolomics: Studying the metabolic profile of biological systems exposed to the compound can identify metabolic pathways that are affected and may reveal novel biomarkers of its activity.
Chemoproteomics: This approach can be used to directly identify the protein targets of this compound by using chemical probes derived from its structure.
By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the compound's mechanism of action, facilitating its further development and potential translation.
Application of this compound as a Chemical Probe in Biological Systems
Beyond its potential therapeutic applications, this compound can serve as a valuable chemical probe to study biological systems. Its unique substitution pattern can be exploited to design tools for chemical biology research.
Potential applications as a chemical probe include:
Target Identification and Validation: By functionalizing the molecule with a reactive group or a reporter tag, it can be used in affinity-based proteomics to identify its direct binding partners in a cellular context.
Fluorescent Labeling: The synthesis of fluorescently labeled derivatives of this compound would enable the visualization of its subcellular localization and dynamics in living cells using microscopy techniques.
Photoaffinity Labeling: The introduction of a photoactivatable group would allow for the covalent cross-linking of the compound to its biological targets upon UV irradiation, facilitating their identification and characterization.
The development and application of such chemical probes will not only advance our understanding of the biological roles of this specific molecule but also contribute to the broader field of chemical biology by providing new tools to investigate complex biological processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via bromination of a methoxy-substituted tetrahydroisoquinoline precursor. Key steps include:
- Bromination : Electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to minimize over-bromination.
- Protection/Deprotection : Methoxy groups are introduced via alkylation or protected during bromination to avoid side reactions.
- Catalysis : Lewis acids (e.g., FeCl₃) enhance regioselectivity .
- Experimental Design : Optimize stoichiometry (Br:precursor ratio 1:1) and monitor via TLC or HPLC.
Q. How can researchers purify this compound to ≥95% purity?
- Methodological Answer :
- Crystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for separation of brominated byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) and ¹³C NMR (distinct signals for Br-substituted carbons at ~110–120 ppm).
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 242.12 (C₁₀H₁₂BrNO⁺).
- XRD : Resolve stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How does substituent position (e.g., bromine at C5 vs. C6) affect reactivity in cross-coupling reactions?
- Methodological Answer :
- Regioselectivity : Bromine at C5 (meta to methoxy) enhances Suzuki-Miyaura coupling due to reduced steric hindrance.
- Electronic Effects : Methoxy groups at C6 act as electron-donating groups, stabilizing intermediates in Buchwald-Hartwig aminations.
- Case Study : Compare coupling efficiencies of 5-Bromo-6-methoxy vs. 6-Bromo-5-methoxy derivatives using Pd(PPh₃)₄ .
Q. What structure-activity relationships (SAR) link substituents to biological activity in isoquinoline derivatives?
- Methodological Answer :
- Comparative Analysis :
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| Br | C5 | Enhanced kinase inhibition | |
| OCH₃ | C6 | Improved BBB penetration | |
| OH | C7 | Antioxidant activity |
- Mechanistic Insight : Methoxy groups enhance lipophilicity, while bromine increases electrophilicity for target binding .
Q. How can researchers resolve contradictions in reported biological data for brominated isoquinolines?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HDFs for wound healing studies) and normalize to controls.
- HO-1/VEGF Pathway : Inconsistent VEGF induction may arise from variable HO-1 expression; validate via siRNA knockdown or inhibitors (e.g., ZnPP) .
- Dose-Response Curves : Establish EC₅₀ values across studies to reconcile potency discrepancies .
Q. What strategies mitigate challenges in synthesizing enantiopure 5-Bromo-6-methoxy derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
